4-Bromo-3-fluorobenzonitrilo

Descripción general

Descripción

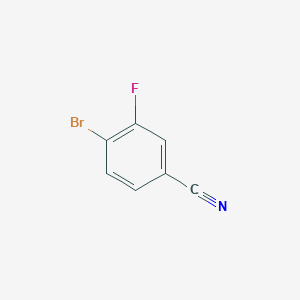

4-Bromo-3-fluorobenzonitrile (CAS Number 133059-44-6) is a benzonitrile derivative with bromide and fluoride functional groups . It is employed as a molecular scaffold for active pharmaceutical ingredients (APIs) .

Synthesis Analysis

The synthesis of 4-Bromo-3-fluorobenzonitrile begins with a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis (trimethylsilyl)amide .Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluorobenzonitrile is C7H3BrFN . It is a benzonitrile derivative with bromide and fluoride functional groups .Chemical Reactions Analysis

The bromo-substituent allows 4-bromo-3-fluorobenzonitrile to undergo palladium-catalysed cross-coupling reactions .Physical And Chemical Properties Analysis

4-Bromo-3-fluorobenzonitrile has a molecular weight of 200.01 g/mol . It appears as white powder/crystals . The melting point is between 92 °C – 97 °C .Aplicaciones Científicas De Investigación

Bloques de construcción fluorados

El 4-bromo-3-fluorobenzonitrilo es un tipo de bloque de construcción fluorado . Estos son compuestos que contienen átomos de flúor y se utilizan en la síntesis de una amplia gama de otros compuestos químicos. La presencia de flúor puede alterar significativamente las propiedades de los compuestos resultantes, haciéndolos útiles en varios campos de investigación e industria .

Ingredientes farmacéuticos activos (API)

Debido a sus múltiples grupos funcionales, el this compound se emplea como un andamiaje molecular para los ingredientes farmacéuticos activos (API) . Los API son las sustancias en los medicamentos que tienen efectos terapéuticos. La estructura del compuesto permite que se modifique de varias maneras para crear diferentes API .

Reacciones de acoplamiento cruzado catalizadas por paladio

El sustituyente bromo en el this compound le permite sufrir reacciones de acoplamiento cruzado catalizadas por paladio . Estas son reacciones importantes en química orgánica, utilizadas para formar enlaces carbono-carbono. Esto hace que el this compound sea valioso en la síntesis de moléculas orgánicas complejas .

Intermedios de OLED

El this compound se utiliza como intermedio en la producción de diodos orgánicos emisores de luz (OLED) . Los OLED se utilizan en varias tecnologías de visualización, incluidos televisores y teléfonos inteligentes .

Intermedios electrónicos

Además de su uso en OLED, el this compound también se utiliza como intermedio en otras aplicaciones electrónicas . Esto incluye la producción de semiconductores y otros componentes electrónicos

Mecanismo De Acción

Target of Action

4-Bromo-3-fluorobenzonitrile is a benzonitrile derivative with bromide and fluoride functional groups . It is primarily used as a molecular scaffold for active pharmaceutical ingredients (APIs) . The specific targets of 4-Bromo-3-fluorobenzonitrile can vary depending on the APIs it is used to synthesize.

Mode of Action

The bromo-substituent in 4-Bromo-3-fluorobenzonitrile allows it to undergo palladium-catalysed cross-coupling reactions . This property is often exploited in the synthesis of various APIs, where the compound can interact with its targets to induce desired changes.

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromo-3-fluorobenzonitrile are dependent on the APIs it is used to synthesize. For instance, when used in the synthesis of antimutagenic drugs known as bichalcophene fluorobenzamidines, the compound is involved in pathways that lead to a reduction in the mutation frequency caused by the binding of azide to DNA .

Result of Action

The molecular and cellular effects of 4-Bromo-3-fluorobenzonitrile’s action are largely determined by the APIs it is used to synthesize. For example, in the case of bichalcophene fluorobenzamidines, these antimutagens demonstrate a 69% reduction in the mutation frequency caused by the binding of azide to DNA .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-fluorobenzonitrile is known to undergo palladium-catalysed cross-coupling reactions . It serves as a synthesis intermediate for APIs and dyes .

Molecular Mechanism

The molecular mechanism of 4-Bromo-3-fluorobenzonitrile involves its multiple functional groups, which allow it to participate in various biochemical reactions . For instance, the bromo-substituent allows 4-Bromo-3-fluorobenzonitrile to undergo palladium-catalysed cross-coupling reactions .

Propiedades

IUPAC Name |

4-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKXYSXQKRNVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569428 | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133059-44-6 | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133059-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-bromo-3-fluorobenzonitrile interact with its biological targets to potentially combat Alzheimer's and Parkinson's diseases?

A1: The research suggests that 4-bromo-3-fluorobenzonitrile might exert its therapeutic effects by inhibiting key enzymes implicated in Alzheimer's and Parkinson's diseases. [] Specifically, in silico studies employing molecular docking and molecular dynamics simulations explored the compound's binding affinity towards acetylcholinesterase, butyrylcholinesterase, and tumor necrosis factor-alpha converting enzyme. These enzymes play critical roles in neuroinflammation and neurotransmitter regulation, processes often disrupted in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. While these computational studies provide promising insights, further in vitro and in vivo investigations are necessary to confirm these interactions and elucidate the compound's precise mechanism of action.

Q2: What computational chemistry methods were employed to study 4-bromo-3-fluorobenzonitrile and predict its potential therapeutic properties?

A2: The research utilized a combination of computational techniques to investigate 4-bromo-3-fluorobenzonitrile's properties. [] Hirshfeld surface analysis helped visualize and quantify intermolecular interactions within the compound's crystal structure. Natural bond orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) analysis provided insights into the nature and origins of the attractive forces stabilizing the crystal structure. Molecular docking simulations were performed to predict the binding mode and affinity of the compound towards target enzymes implicated in Alzheimer's and Parkinson's diseases. Furthermore, molecular dynamics simulations were carried out to evaluate the stability of these predicted interactions over time. These computational studies offer a valuable foundation for understanding the compound's potential and guiding further experimental investigations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)